3C-B-fly (hydrochloride)

Descripción general

Descripción

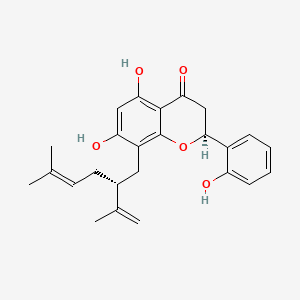

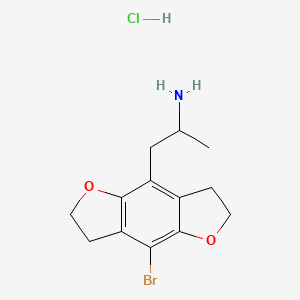

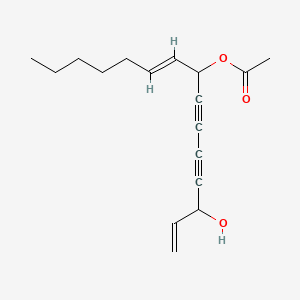

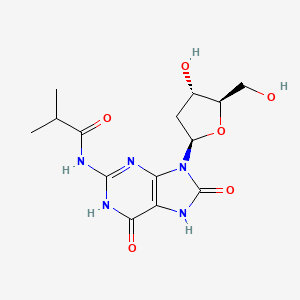

3C-B-Fly (hidrocloruro) es un compuesto sintético que pertenece a la clase de sustancias químicas de las fenetilaminas. Es un análogo α-metilado de 2C-B-Fly y un análogo de dihidrofuran de la 4-bromo-2,5-dimetoxiamfetamina. Este compuesto es conocido por sus potenciales efectos psicoactivos y se utiliza principalmente en entornos forenses y de investigación .

Mecanismo De Acción

El mecanismo de acción exacto de 3C-B-Fly (hidrocloruro) no se comprende del todo. Se hipotetiza que interactúa con los receptores de serotonina en el cerebro, en particular los receptores 5-HT2A y 5-HT2C. Esta interacción puede conducir a alteraciones en la percepción y el estado de ánimo, similares a otras fenetilaminas alucinógenas.

Análisis Bioquímico

Biochemical Properties

3C-B-fly (hydrochloride) interacts with various biomolecules, particularly targeting serotonin receptors. It is a potent agonist of the 5-HT2A and 5-HT2C receptors . These receptors are G protein-coupled receptors that play a crucial role in neurotransmission. The interaction of 3C-B-fly (hydrochloride) with these receptors leads to the activation of intracellular signaling pathways, influencing various physiological responses .

Cellular Effects

3C-B-fly (hydrochloride) affects different types of cells by modulating cell signaling pathways. It influences the function of neurons by altering neurotransmitter release and receptor activity. This compound can impact gene expression and cellular metabolism, leading to changes in cell function . The effects on cell signaling pathways can result in altered neuronal activity, which may contribute to its hallucinogenic properties .

Molecular Mechanism

The molecular mechanism of 3C-B-fly (hydrochloride) involves its binding to serotonin receptors, particularly 5-HT2A and 5-HT2C . Upon binding, it activates these receptors, leading to the initiation of intracellular signaling cascades. This activation can result in changes in gene expression, enzyme activity, and neurotransmitter release. The compound’s ability to modulate these molecular processes underlies its effects on cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3C-B-fly (hydrochloride) can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3C-B-fly (hydrochloride) can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to 3C-B-fly (hydrochloride) can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3C-B-fly (hydrochloride) in animal models are dose-dependent. At lower doses, the compound may produce mild behavioral changes, while higher doses can lead to more pronounced effects, including hallucinations and altered perception . Toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in research settings .

Metabolic Pathways

3C-B-fly (hydrochloride) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways of 3C-B-fly (hydrochloride) is crucial for elucidating its pharmacokinetics and potential effects on the body .

Transport and Distribution

Within cells and tissues, 3C-B-fly (hydrochloride) is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of 3C-B-fly (hydrochloride) are important factors in determining its pharmacological effects .

Subcellular Localization

The subcellular localization of 3C-B-fly (hydrochloride) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various cellular compartments. Understanding the subcellular localization of 3C-B-fly (hydrochloride) is essential for elucidating its mechanism of action .

Métodos De Preparación

La síntesis de 3C-B-Fly (hidrocloruro) implica varios pasos:

Material de partida: La síntesis comienza con el derivado de fenetilamina adecuado.

Bromación: El derivado de fenetilamina se somete a bromación para introducir un átomo de bromo en la posición deseada.

Ciclización: El intermedio bromado se somete entonces a ciclización para formar el sistema cíclico de dihidrofuran.

Metilación: El compuesto resultante se metila para introducir el grupo α-metilo.

Formación del hidrocloruro: Finalmente, el compuesto se convierte en su forma de sal de hidrocloruro mediante la reacción con ácido clorhídrico.

3. Análisis de las reacciones químicas

3C-B-Fly (hidrocloruro) se somete a varias reacciones químicas:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: El átomo de bromo en el compuesto puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, metanol y etanol, así como catalizadores como paladio sobre carbón.

4. Aplicaciones en la investigación científica

3C-B-Fly (hidrocloruro) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como patrón de referencia en la química analítica para la identificación y cuantificación de compuestos similares.

Biología: El compuesto se estudia por sus potenciales interacciones con los receptores de serotonina, en particular los receptores 5-HT2A y 5-HT2C.

Medicina: Se están llevando a cabo investigaciones para comprender sus potenciales efectos terapéuticos y propiedades toxicológicas.

Industria: Se utiliza en el desarrollo de nuevas sustancias psicoactivas y en toxicología forense.

Análisis De Reacciones Químicas

3C-B-Fly (hydrochloride) undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon.

Aplicaciones Científicas De Investigación

3C-B-Fly (hydrochloride) has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its potential interactions with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.

Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological properties.

Industry: It is used in the development of new psychoactive substances and forensic toxicology.

Comparación Con Compuestos Similares

3C-B-Fly (hidrocloruro) es único debido a su sistema cíclico de dihidrofuran y al grupo α-metilo. Compuestos similares incluyen:

2C-B-Fly: Un análogo no metilado con efectos psicoactivos similares.

4-Bromo-2,5-dimetoxiamfetamina: Un potente agonista de los receptores 5-HT2A y 5-HT2C.

Bromo-DragonFLY: Otro derivado de fenetilamina con una estructura similar pero diferentes propiedades farmacológicas.

Estos compuestos comparten similitudes estructurales, pero difieren en sus propiedades químicas y efectos específicos.

Propiedades

IUPAC Name |

1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h7H,2-6,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXVNBHFUWKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342708 | |

| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178557-19-2 | |

| Record name | 3c-b-Fly hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178557192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3C-B-FLY HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3JD6TCZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)